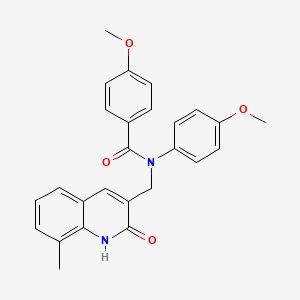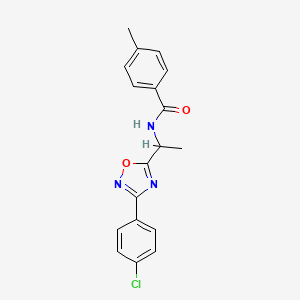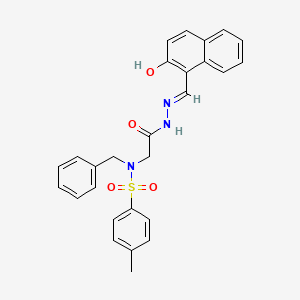
2-(4-bromophenylsulfonamido)-N-butylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenylsulfonamido)-N-butylpropanamide, commonly known as BPSA, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. BPSA is a synthetic compound that has been developed through a complex synthesis process, which involves several steps. In
科学的研究の応用
BPSA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. BPSA has also been shown to have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
作用機序
BPSA inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in the regulation of acid-base balance. The inhibition of carbonic anhydrase activity by BPSA leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase activity by BPSA has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate ion, which can result in metabolic acidosis. It also leads to an increase in the concentration of carbon dioxide in the body, which can result in respiratory acidosis. BPSA has also been shown to have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
実験室実験の利点と制限
BPSA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for use in research. It is also a potent inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. However, BPSA also has some limitations for use in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its usefulness for certain types of experiments.
将来の方向性
There are several future directions for research on BPSA. One area of research is the development of new synthetic methods for the production of BPSA. Another area of research is the investigation of the potential applications of BPSA in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the mechanism of action of BPSA and its effects on various physiological processes.
合成法
The synthesis of BPSA involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with butylamine to form 4-bromobenzenesulfonamide. This intermediate compound is then reacted with N,N-dimethylpropanamide in the presence of a base to form the final product, 2-(4-bromophenylsulfonamido)-N-butylpropanamide. The synthesis process is complex and requires careful control of reaction conditions, as well as the use of specialized equipment and reagents.
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-butylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-4-9-15-13(17)10(2)16-20(18,19)12-7-5-11(14)6-8-12/h5-8,10,16H,3-4,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQXBGXSPVAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N-butylalaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

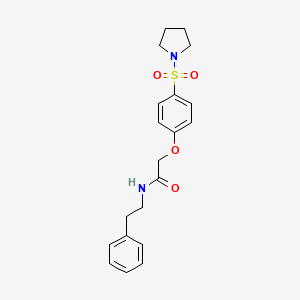
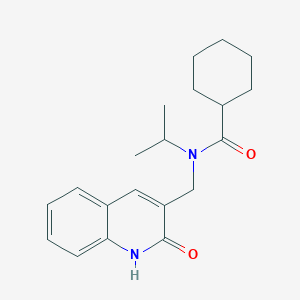

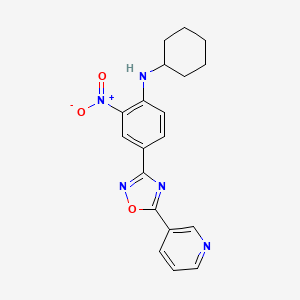
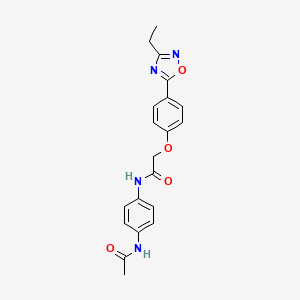
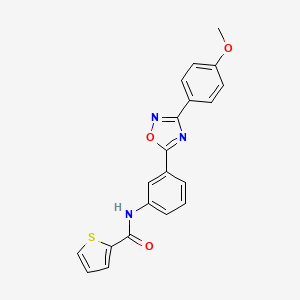
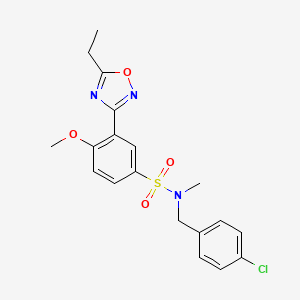

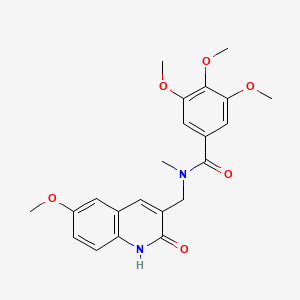
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
